Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated form of Imatinib Mesylate, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of the drug without altering its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Gleevec-d8 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.
Aplicaciones Científicas De Investigación
Gleevec-d8 Mesylate is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the stability and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and interactions of the drug within biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Imatinib Mesylate, aiding in the development of more effective treatments.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of the drug.
Mecanismo De Acción
Gleevec-d8 Mesylate exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. These kinases are involved in cell signaling pathways that regulate cell growth and division. By blocking these enzymes, Gleevec-d8 Mesylate prevents the proliferation of cancer cells and induces apoptosis. The deuterated form allows researchers to study these mechanisms in greater detail without altering the drug’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: Targets multiple tyrosine kinases and is used in the treatment of chronic myeloid leukemia.
Uniqueness
Gleevec-d8 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not possible with non-deuterated compounds.
Propiedades
Número CAS |
1092942-83-0 |
---|---|
Fórmula molecular |
C30H35N7O4S |
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2; |
Clave InChI |
YLMAHDNUQAMNNX-NZEOXOADSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Sinónimos |
4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.